5,5-Dimethyl-1,4,6,7-tetrahydroindole-2-carboxylic acid
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Overview
Description
Scientific Research Applications
Photolysis in Aqueous Solution
5,5-Dimethyl-1,4,6,7-tetrahydroindole-2-carboxylic acid has been studied for its role in the photolysis of 1-acyl-7-nitroindolines, leading to the production of carboxylic acids and 7-nitrosoindoles. These compounds are significant as photolabile precursors of carboxylic acids, particularly neuroactive amino acids. The efficiency of photolysis is influenced by electron-donating substituents, with specific substituents like 4-methoxy improving photolysis efficiency significantly (Papageorgiou & Corrie, 2000).
Synthesis of Porphyrins
The compound is utilized in the synthesis of porphyrins, which are key in understanding organic-rich sediments such as oil shales and petroleum. It plays a role in the preparation of 5-substituted 4,5,6,7-tetrahydroindoles, which are then oxidized and used in porphyrin synthesis. The presence of methyl substituents on the six-membered ring of the tetrahydroindole precursors affects the yields for porphyrin synthesis, particularly in more sterically crowded systems (Shiner & Lash, 2005).
Acid-promoted Multicomponent Allylic Amidation
This acid is involved in an acid-promoted multicomponent reaction for direct C(sp3) N bond formation. It is part of a process to synthesize 7-acetamido tetrahydroindole derivatives, which involves domino condensation and allylic amidation. This method highlights the versatility of 5,5-dimethyl-1,4,6,7-tetrahydroindole-2-carboxylic acid in facilitating complex organic syntheses (Pramanik et al., 2019).
Hydrogen Bonded Supramolecular Network
Studies have shown the compound's role in forming hydrogen-bonded supramolecular networks in organic acid-base salts. This includes interactions with various carboxylic acids, leading to the formation of proton-transfer complexes. These studies increase our understanding of noncovalent interactions in such systems, which is vital for developing new materials and understanding biological processes (Jin et al., 2011).
Synthesis of Hypotensive Indole Derivatives
The compound has been used in synthesizing structural analogs of hypotensive indole derivatives. This involves the synthesis of a series of esters of tetrahydroindole-3-carbonic acids, which are further processed to yield various medically relevant compounds (Shvedov et al., 1970).
Mechanism of Action
Target of Action
Indole derivatives, which this compound is a part of, are known to interact with a variety of biological targets, playing a significant role in cell biology .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to a variety of biological effects .
Biochemical Pathways
Indole derivatives are known to influence a wide range of biological activities, suggesting they may interact with multiple biochemical pathways .
Result of Action
Indole derivatives have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
properties
IUPAC Name |
5,5-dimethyl-1,4,6,7-tetrahydroindole-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-11(2)4-3-8-7(6-11)5-9(12-8)10(13)14/h5,12H,3-4,6H2,1-2H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAUXQHMWSUZWAR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=C(C1)C=C(N2)C(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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